2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H24N4O6 and its molecular weight is 488.5. The purity is usually 95%.
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Biological Activity
The compound 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-4-(2-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C26H24N4O6 with a molecular weight of approximately 488.5 g/mol. Its structure features several functional groups, including amino, nitro, and methoxy groups, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H24N4O6 |
Molecular Weight | 488.5 g/mol |
IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. It has shown effectiveness in modulating pathways associated with cancer cell growth and survival.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation through the inhibition of pro-inflammatory cytokine production. This property suggests possible applications in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs). A common synthetic route includes:
- Starting Materials : Aldehydes or isatin are reacted with malononitrile and β-ketoesters.
- Reagents : Potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
- Reaction Conditions : The reactions can be performed with or without catalysts under reflux conditions.
Case Study 1: Anticancer Evaluation
A study evaluated the compound's anticancer properties against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
Case Study 2: Anti-inflammatory Activity
In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing conditions characterized by excessive inflammation.
Properties
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-4-(2-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O6/c1-15-12-22-24(26(31)29(15)11-10-16-8-9-20(34-2)21(13-16)35-3)23(18(14-27)25(28)36-22)17-6-4-5-7-19(17)30(32)33/h4-9,12-13,23H,10-11,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGMNKSAMCXAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.